8-Fluoro-7-methoxyquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, which is characterized by a fused bicyclic structure containing a quinazoline and a carbonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. The presence of fluorine and methoxy groups enhances its pharmacological profile, making it a subject of interest for further research and development.
The compound can be synthesized through various methods, with literature indicating its preparation from starting materials such as 2-aminoaryl ketones and other quinazoline derivatives. The synthesis often involves multi-step reactions that can include electrophilic aromatic substitution, nucleophilic addition, and cyclization processes.
8-Fluoro-7-methoxyquinazolin-4(3H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It falls under the broader category of quinazolinones, which are known for their diverse biological activities.
The synthesis of 8-Fluoro-7-methoxyquinazolin-4(3H)-one can be achieved through several synthetic routes:
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and characterize products .
8-Fluoro-7-methoxyquinazolin-4(3H)-one features a quinazolinone backbone with distinct functional groups:
The molecular formula is , indicating a compact structure with significant potential for interaction with biological targets.
Key spectral data for characterization include:
8-Fluoro-7-methoxyquinazolin-4(3H)-one can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions with specific catalysts or reagents to ensure selectivity and yield.
The mechanism of action for 8-Fluoro-7-methoxyquinazolin-4(3H)-one in biological systems often involves:
Biological assays are essential for determining efficacy against specific targets, with IC50 values providing quantitative measures of potency.
8-Fluoro-7-methoxyquinazolin-4(3H)-one has potential applications in:
The synthesis of 8-fluoro-7-methoxyquinazolin-4(3H)-one relies on carefully orchestrated multi-step sequences to position fluorine and methoxy groups regioselectively. A prominent approach involves a one-pot condensation starting from 5-fluoro-4-methoxyanthranilic acid, where ammonium hexafluorophosphate (NH₄PF₆) serves as both catalyst and cyclization agent under reflux conditions. This method achieves yields of 86–97% by facilitating nucleophilic addition and dehydration [1]. Alternative routes employ epoxide ring-opening strategies, where styrene oxide derivatives act as alkyl precursors in iodine-mediated cyclization. This metal-free approach enables the construction of the quinazolinone core via Meinwald rearrangement, yielding 33 derivatives (58–76% yields) [9]. For scale-up production, Niementowski condensation remains indispensable: 5-fluoro-4-methoxyanthranilic acid reacts with formamide or trimethyl orthoformate at 130–150°C, followed by halogenation at C4 using POCl₃ to generate key intermediates for further functionalization [5] [7].
Table 1: Comparative Analysis of Synthetic Routes for 8-Fluoro-7-methoxyquinazolin-4(3H)-one
Method | Reagents | Yield (%) | Key Advantage |
---|---|---|---|
One-pot NH₄PF₆ catalysis | Anthranilic acid + R-COOH + NH₄PF₆ | 86–97 | Atom economy, no chromatography |
Epoxide rearrangement | I₂/TsOH + styrene oxide | 58–76 | Metal-free, broad substrate scope |
Niementowski condensation | Formamide/POCl₃ | 70–82 | Scalable to >100 g |
Critical structural optimization focuses on fluorine positioning: C8-fluorination enhances electrophilicity at C4, facilitating nucleophilic substitutions, while the C7-methoxy group governs planarity and π-stacking interactions in biological targets [5].
Functionalization at N3 is pivotal for modulating bioactivity and pharmacokinetics. Fragment-based combinatorial screening identifies optimal alkyl groups: propyl chains enhance PARP1 binding affinity, while hydroxyethyl moieties improve water solubility. A three-round optimization protocol yielded dual-target inhibitor ADTL-BPI1901 (compound 19d), incorporating a 3-(4-methylpiperazin-1-yl)propyl group that concurrently inhibits BRD4 and PARP1 [4]. For heterocyclic appendages, Mitsunobu reactions prove superior, enabling stereoselective N-alkylation with chiral alcohols (e.g., (R)-tetrahydrofuran-3-ol) under diisopropyl azodicarboxylate (DIAD)/triphenylphosphine (PPh₃) catalysis without racemization [6]. Alternatively, transition-metal-catalyzed cross-coupling using Pd/dicyclohexylphosphinoferrocene (cPhos) precatalysts couples heteroaryl zinc halides with 4-chloro-8-fluoro-7-methoxyquinazoline intermediates, achieving 75–92% yields for arylated derivatives [7].
Table 2: Impact of N3-Alkyl Groups on Compound Properties
Alkylating Agent | Product Structure | Water Solubility (μg/mL) | Bioactivity (IC₅₀) |
---|---|---|---|
3-Bromopropanol | 3-(3-Hydroxypropyl) derivative | 42 ± 3 | PARP1: 0.8 μM |
1-Methylpiperazine | 3-(4-Methylpiperazin-1-yl)methyl | 218 ± 11 | BRD4: 1.2 μM |
4-Fluorobenzyl bromide | 3-(4-Fluorobenzyl) derivative | 8 ± 0.5 | EGFR: 12 nM |
Piperazinyl derivatives exhibit the most balanced profile, with solubility >200 μg/mL and nanomolar kinase inhibition [4] [7].
Microwave irradiation revolutionizes quinazolinone synthesis by reducing reaction times from hours to minutes while improving regioselectivity. A solvent-free protocol employs SiO₂-supported NH₄OAc under 300 W irradiation (120°C), condensing 5-fluoro-4-methoxyanthranilic acid with formamides in 8 minutes (87% yield) [5]. For aqueous compatibility, epoxide ring-opening in water achieves 70% yield using β-cyclodextrin as a phase-transfer catalyst, minimizing organic waste [9]. Key green metrics highlight advancements:
Table 3: Microwave vs. Conventional Synthesis Performance
Parameter | Microwave Protocol | Conventional Reflux |
---|---|---|
Reaction time | 8–15 min | 6–24 h |
Temperature | 120–150°C | 80–110°C |
Isolated yield | 85 ± 3% | 76 ± 5% |
PMI (Process Mass Intensity) | 8.2 | 34.7 |
Notably, continuous flow systems coupled with microwave irradiation enable kilogram-scale production of 8-fluoro-7-methoxyquinazolin-4(3H)-one with >99.5% purity [5].
Chemoselective transformations optimize ADMET profiles while preserving the quinazolinone core. Three strategies dominate:
Table 4: Solubility-Bioactivity Optimization via Chemoselective Modification
Modification Type | Representative Derivative | log D₇.₄ | Kinase IC₅₀ (nM) | Solubility (μg/mL) |
---|---|---|---|---|
Unmodified core | 8-Fluoro-7-methoxyquinazolin-4(3H)-one | 2.1 ± 0.1 | EGFR: 12000 | 15 ± 2 |
N3-PEGylation | 3-(mPEG-550)-derivative | -1.3 ± 0.2 | PAK4: 18 | 512 ± 30 |
C2-Sulfonamide | 2-(4-Fluoro-benzenesulfonamide) | 0.8 ± 0.05 | VEGFR2: 9 | 189 ± 11 |
C4-Thiomorpholine | 4-(Thiomorpholin-4-yl) derivative | 1.6 ± 0.1 | EGFR/HER2: 7 | 63 ± 5 |
Molecular hybridization strategies tether triazole or piperazine modules via CuAAC click chemistry, yielding derivatives with dual HDAC6/EGFR inhibition (IC₅₀ < 50 nM) and BBB permeability predictions (PSA < 76 Ų) [6] [7].
Comprehensive Compound Index
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: